molecular formula C20H17FN4O4S B2739697 N1-benzyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899961-90-1

N1-benzyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2739697
CAS RN: 899961-90-1
M. Wt: 428.44
InChI Key: DMHMGAGPQIDAJL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring, a benzyl group, and an oxalamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,4-c]pyrazole ring, a benzyl group, and an oxalamide group would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxalamide group might be involved in reactions with nucleophiles, while the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Hydroxylamine Derivatives

This compound is a hydroxylamine derivative synthesized through a sequence of reactions involving benzofuran, butyllithium, and nitrone. The absolute configuration of the resulting diastereomer was confirmed by X-ray crystallography . Hydroxylamines find applications in various fields, including:

Halogen Exchange Reactions

The compound’s synthesis involves halogen exchange reactions. Investigating the effects of solvents and ligands during this process can lead to improved yields and purification methods . Applications include:

Antiproliferative Activity

Studies have shown that derivatives of this compound exhibit excellent antiproliferative activity against cancer cell lines, including A549 and HCT116 . Potential applications include:

Nonlinear Optical (NLO) Properties

BNA crystals grown from polar aprotic solvents exhibit relatively higher terahertz (THz) efficiency . NLO materials find applications in:

Plant Hormone Analog

The compound’s structure resembles indole-3-acetic acid, a plant hormone produced from tryptophan. Indole derivatives have diverse biological activities :

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict exactly how this compound might interact with biological systems .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential use in drug development, and studying its reactivity and stability .

properties

IUPAC Name

N-benzyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S/c21-14-6-8-15(9-7-14)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHMGAGPQIDAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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